molecular formula C20H22N4O3 B11180779 1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine

1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine

Cat. No.: B11180779
M. Wt: 366.4 g/mol
InChI Key: LRRHVCYFFKWATA-UHFFFAOYSA-N
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Description

1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine , also known by its CAS number 105898-15-5, is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of the compound is C17H18N2OC_{17}H_{18}N_{2}O. Its structure features a piperazine ring substituted with a furanylcarbonyl group and a phenylpyrazole moiety, which are believed to contribute to its pharmacological properties.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that various piperazine derivatives possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully elucidated.
  • Anticancer Potential : Some derivatives of piperazine and pyrazole have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds containing similar substituents have been reported to inhibit tumor cell proliferation in vitro.
  • Anti-inflammatory Effects : Certain studies suggest that piperazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Neuroprotective Properties : There is emerging evidence that piperazine compounds may exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against oxidative stress

Detailed Research Findings

  • Antimicrobial Studies : A study conducted by Elgemeie et al. (2019) reported that derivatives containing the pyrazole moiety exhibited significant antimicrobial activity against various gram-positive and gram-negative bacteria . The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Mechanisms : Research on similar compounds indicated that they could inhibit cancer cell proliferation through the activation of apoptotic pathways. For example, a derivative was shown to induce caspase activation in breast cancer cell lines .
  • Inflammation Modulation : A recent study highlighted the ability of certain piperazine derivatives to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
  • Neuroprotective Effects : Compounds with structural similarities have been investigated for their neuroprotective effects in models of neurodegeneration, showing promise in reducing neuronal apoptosis induced by oxidative stress .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been demonstrated through various in vitro assays. For instance, research conducted on multicellular spheroids revealed that this compound effectively inhibited tumor growth by triggering cell death pathways, indicating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it showed promise in reducing inflammation markers and mediating immune responses. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Neuroprotective Properties

Research indicates that 1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine may exhibit neuroprotective effects. Studies involving neurodegenerative disease models have shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neuropharmacology.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Case Studies and Research Findings

StudyFocusFindings
Fayad et al. (2019)Anticancer ScreeningIdentified the compound as a potent inhibitor of tumor growth in multicellular spheroids .
Inflammation Model StudyAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models .
Neuroprotection ResearchNeuroprotective PropertiesDemonstrated protection against oxidative stress-induced cell death in neuronal cultures .
Antimicrobial AssayAntimicrobial ActivityEffective against a range of bacterial strains, indicating broad-spectrum activity .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C20H22N4O3/c25-19(24-17(8-9-21-24)16-5-2-1-3-6-16)15-22-10-12-23(13-11-22)20(26)18-7-4-14-27-18/h1-7,9,14,17H,8,10-13,15H2

InChI Key

LRRHVCYFFKWATA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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